2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
Properties
IUPAC Name |
8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N7O3/c1-19-7-5-8-20(17-19)24-28-26(37-30-24)22-11-6-12-33-25(22)29-34(27(33)36)18-23(35)32-15-13-31(14-16-32)21-9-3-2-4-10-21/h2-12,17H,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUQYRDACQLDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)N5CCN(CC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a4-phenylpiperazin-1-yl moiety have been reported to act as acetylcholinesterase inhibitors (AChEIs) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.
Mode of Action
Based on the information about similar compounds, it can be inferred that this compound might inhibit the action of acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft. This leads to prolonged signal transmission at cholinergic synapses.
Biological Activity
The compound 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS Number: 1251572-84-5) is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 481.5 g/mol. The structure features multiple pharmacophoric elements including a piperazine moiety and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.
Antiproliferative Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound IX | A549 (lung cancer) | 1.16 | |
| Compound 9b | MCF-7 (breast cancer) | 0.12 | |
| Compound 9h | A375 (melanoma) | 30 nM |
These findings suggest that the incorporation of oxadiazole and triazole moieties can enhance the cytotoxicity of the compounds.
The mechanisms through which these compounds exert their biological activity include:
- Inhibition of Key Enzymes : Compounds have shown inhibition against critical enzymes such as EGFR and BRAF V600E, which are involved in cancer progression.
- Induction of Apoptosis : Studies have demonstrated that these compounds can activate apoptotic pathways by increasing levels of active caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : Some derivatives have been reported to induce cell cycle arrest in the G1 phase, contributing to their antiproliferative effects.
Study on Anticancer Properties
A study conducted on a series of oxadiazole derivatives revealed that compound IX exhibited superior activity compared to standard chemotherapeutics like Doxorubicin. The study highlighted its ability to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .
In Vivo Studies
While most studies focus on in vitro assays, there is a growing interest in evaluating the in vivo efficacy of these compounds. Preliminary animal studies suggest promising results in tumor models, indicating that further research could validate their therapeutic potential .
Pharmacokinetics and Toxicity
Pharmacokinetic profiles indicate that these compounds possess favorable metabolic stability and bioavailability. For example, compound 3a demonstrated a long half-life and effective blood concentration levels in preliminary studies . However, comprehensive toxicity assessments are still needed to evaluate their safety profiles in clinical settings.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of piperazine compounds exhibit anticonvulsant properties. A study synthesized a series of compounds related to this structure and evaluated their efficacy in treating seizures. The results demonstrated significant anticonvulsant activity compared to standard medications, suggesting potential use in epilepsy treatment .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. Studies have reported that similar triazole derivatives possess strong antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Anti-Cancer Potential
Compounds containing the triazole and oxadiazole moieties have been investigated for their anticancer properties. They have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound under discussion has not been extensively tested in clinical trials but shows potential based on related structures.
Case Study 1: Anticonvulsant Screening
In a recent study published in the European Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the compound's framework. They conducted anticonvulsant screening using animal models and reported that certain derivatives exhibited significant seizure protection comparable to established treatments .
Case Study 2: Antimicrobial Activity Evaluation
Another study focused on the antimicrobial properties of related compounds through disk diffusion assays against various bacterial strains including Staphylococcus aureus and Escherichia coli. The findings indicated that compounds derived from the same scaffold displayed potent antibacterial activity, supporting further investigation into their therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it to three structural analogs (Table 1) and discuss key findings.
Table 1: Structural and Functional Comparison of Triazolopyridine Derivatives
*Inferred from structural motifs (e.g., phenylpiperazine in CNS drugs and oxadiazoles in ferroptosis inducers ).
Key Findings:
Halogenated oxadiazoles (e.g., 4-chlorophenyl in ) may improve metabolic stability but reduce solubility.
Side Chain Modifications: The 4-phenylpiperazine-ethyl side chain in the target compound is distinct from the pyrrolidinone-phenyl group in . Piperazine derivatives often exhibit higher solubility in acidic environments (e.g., lysosomes) due to protonation, which could influence subcellular targeting . Pyrrolidinone-containing analogs (e.g., ) may undergo faster metabolic oxidation, reducing half-life compared to piperazine derivatives.
Bioactivity Context :
- Triazolopyridine-oxadiazole hybrids are under investigation for diverse applications, including kinase inhibition and ferroptosis induction. The target compound’s m-tolyl-oxadiazole group aligns with structural features of ferroptosis-inducing compounds (FINs), which show selective toxicity in cancer cells (e.g., OSCC models ).
- Compared to benzo[b][1,4]oxazin derivatives (e.g., ), triazolopyridines may offer improved pharmacokinetics due to reduced aromatic stacking and better solubility.
Synthetic Accessibility: The target compound’s synthesis likely requires careful optimization of coupling steps (e.g., oxadiazole formation), similar to methods using caesium carbonate and dry DMF for high yields (~75–85%) . In contrast, halogenated oxadiazolo-thiazinones involve more complex purification due to halogenated byproducts.
Computational and Pharmacological Insights
- Docking Studies : AutoDock Vina predicts strong binding of the target compound to ferroptosis-related targets (e.g., GPX4) due to hydrophobic interactions between the m-tolyl group and enzyme pockets. The phenylpiperazine side chain may stabilize binding via salt bridges.
- Therapeutic Potential: If confirmed as a FIN, the compound’s selectivity for cancer cells (as seen in OSCC ) could surpass natural FINs (e.g., artemisinin derivatives) in potency but may require formulation to address solubility limitations.
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound, and how can yield/purity be systematically improved?
Methodological Answer: The synthesis involves sequential reactions such as:
- Amide coupling (e.g., activating carboxyl groups with EDC/HOBt).
- Heterocycle formation (e.g., cyclization of triazole or oxadiazole rings under acidic/basic conditions).
- Functional group modifications (e.g., alkylation of the piperazine moiety).
Q. Key parameters to optimize :
- Temperature : High temperatures (>100°C) may accelerate cyclization but risk side reactions .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification .
- Catalyst selection : Palladium catalysts for cross-coupling steps require inert atmospheres to prevent deactivation .
Q. Yield improvement strategies :
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
Methodological Answer:
Q. How can researchers design preliminary biological activity assays for this compound?
Methodological Answer:
- Target selection : Prioritize receptors/kinases associated with triazole derivatives (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) .
- In vitro assays :
- Controls : Include structurally related analogs (e.g., 1,2,4-triazolo[4,3-a]pyridin-3-one derivatives) to establish baseline activity .
Advanced Research Questions
Q. What mechanistic insights are needed to explain unexpected reactivity in the oxadiazole-forming step?
Methodological Answer:
- Hypothesis testing :
- Computational modeling :
Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?
Methodological Answer:
- Structural modifications :
- Assays :
Q. How should researchers address contradictions in reported biological activity data across similar triazolopyridinones?
Methodological Answer:
- Data reconciliation framework :
- Advanced analytics :
Q. What strategies mitigate solubility challenges during in vivo studies?
Methodological Answer:
- Formulation optimization :
- Prodrug design : Introduce phosphate esters at the oxo group for pH-dependent hydrolysis in target tissues .
Q. How can impurity profiles be rigorously characterized to meet ICH guidelines?
Methodological Answer:
- Impurity identification :
- Quantification :
- HPLC-DAD : Calibrate against reference standards (e.g., USP-grade impurities) .
- Limit tests : Set thresholds at 0.15% for genotoxic impurities (e.g., alkylating agents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
